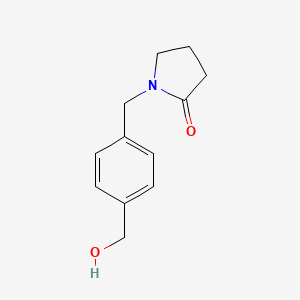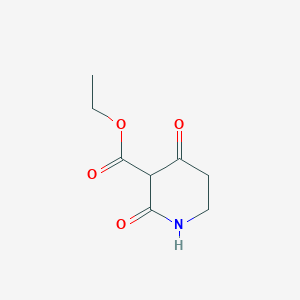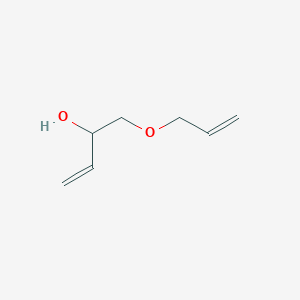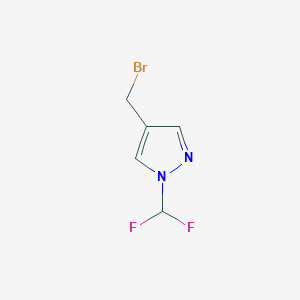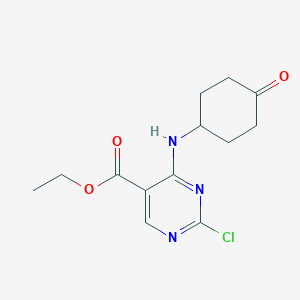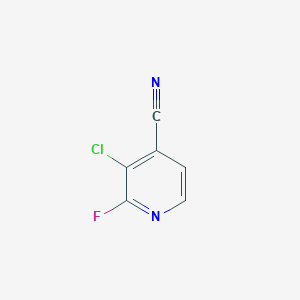![molecular formula C6H4BrN3S B13978816 6-Bromothieno[3,2-D]pyrimidin-2-amine](/img/structure/B13978816.png)
6-Bromothieno[3,2-D]pyrimidin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromothieno[3,2-D]pyrimidin-2-amine is a heterocyclic compound that features a thieno[3,2-D]pyrimidine core with a bromine atom at the 6th position and an amine group at the 2nd position. This compound is of significant interest in medicinal chemistry due to its potential therapeutic properties and its structural similarity to purines, which are essential components of nucleic acids .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromothieno[3,2-D]pyrimidin-2-amine typically involves multiple steps. One common method starts with the Gewald reaction, which forms 2-aminothiophenes. These intermediates are then subjected to cyclization to form the thieno[3,2-D]pyrimidine core. Bromination is performed to introduce the bromine atom at the 6th position .
Industrial Production Methods
Industrial production of this compound can be scaled up using standard laboratory equipment. The process involves the Gewald reaction, followed by pyrimidone formation, bromination, and chlorination. This method allows for the production of the compound in an overall yield of 49% without the need for chromatography for purification .
Análisis De Reacciones Químicas
Types of Reactions
6-Bromothieno[3,2-D]pyrimidin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other groups using nucleophilic substitution reactions.
Cyclization Reactions: The compound can undergo cyclization to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Ammonium Formate: Used in the Gewald reaction.
Formamide: Used in the cyclization step.
Bromine: Used for bromination.
Major Products Formed
The major products formed from these reactions include various substituted thieno[3,2-D]pyrimidines, which can be further functionalized for specific applications .
Aplicaciones Científicas De Investigación
6-Bromothieno[3,2-D]pyrimidin-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an antimicrobial and antifungal agent.
Industry: Used in the development of new materials and as a precursor for various chemical syntheses.
Mecanismo De Acción
The mechanism of action of 6-Bromothieno[3,2-D]pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. For example, it acts as an adenosine A2A receptor antagonist, which is relevant for its potential use in treating Parkinson’s disease. The compound’s structural similarity to purines allows it to interact with nucleic acids and enzymes involved in various biological processes .
Comparación Con Compuestos Similares
Similar Compounds
6-Bromo-4-chlorothieno[2,3-D]pyrimidine: Similar in structure but with a chlorine atom at the 4th position.
4-N-substituted 6-bromopyrido[2,3-D]pyrimidines: These compounds have a pyrido[2,3-D]pyrimidine core with various substituents at the 4th position.
Uniqueness
6-Bromothieno[3,2-D]pyrimidin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in medicinal chemistry .
Propiedades
Fórmula molecular |
C6H4BrN3S |
|---|---|
Peso molecular |
230.09 g/mol |
Nombre IUPAC |
6-bromothieno[3,2-d]pyrimidin-2-amine |
InChI |
InChI=1S/C6H4BrN3S/c7-5-1-3-4(11-5)2-9-6(8)10-3/h1-2H,(H2,8,9,10) |
Clave InChI |
ODFGRQISYFXGDQ-UHFFFAOYSA-N |
SMILES canónico |
C1=C(SC2=CN=C(N=C21)N)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


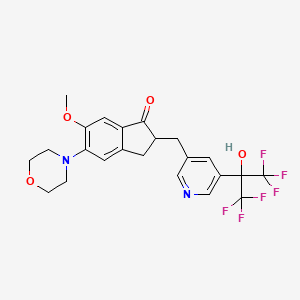

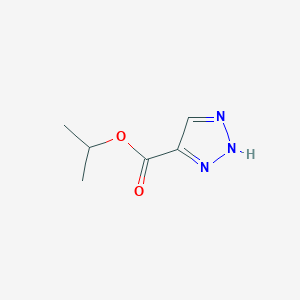
![(1S,3aR,7aR)-Octahydro-7a-methyl-1-[(1S)-1-[3-methyl-3-[(triethylsilyl)oxy]butoxy]ethyl]-4H-inden-4-one](/img/structure/B13978767.png)

![3-(2-Carboxyethyl)-2-[2-[(3-ethyl-6-methoxy-5-methyl-3H-benzothiazol-2-ylidene)methyl]but-1-enyl]-6-methoxy-5-methylbenzothiazolium iodide](/img/structure/B13978780.png)
![(R)-4-((R)-4-benzyl-2-oxooxazolidin-3-yl)-3-((3,5-dichloro-4-fluoro-[1,1-biphenyl]-4-yl)methyl)-4-oxobutanal](/img/structure/B13978784.png)
